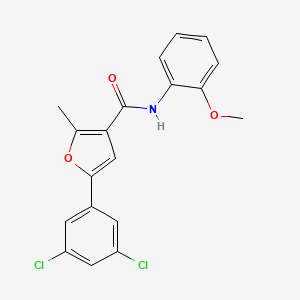

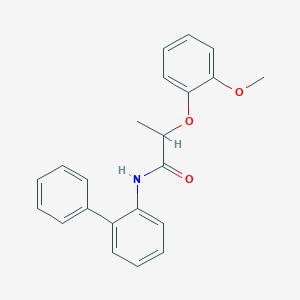

![molecular formula C18H18O3 B4621474 4-[2-(2-烯丙基苯氧基)乙氧基]苯甲醛](/img/structure/B4621474.png)

4-[2-(2-烯丙基苯氧基)乙氧基]苯甲醛

描述

Synthesis Analysis

The synthesis of compounds similar to 4-[2-(2-Allylphenoxy)ethoxy]benzaldehyde often involves multi-step chemical reactions. For example, a benzoxazine derivative was synthesized from o-allylphenol, indicating the use of allyl-containing compounds as starting materials in complex syntheses (Liu et al., 2014). Similarly, the electrochemical oxidation of 4-alkyloxytoluenes has been shown to yield benzaldehyde derivatives, suggesting a method for the synthesis of specific benzaldehyde compounds (Trutschel et al., 1991).

Molecular Structure Analysis

Quantum mechanical studies have been conducted on similar benzaldehyde compounds to compare their molecular structures and vibrational data. Such studies provide insights into the molecular dynamics and structural properties of these compounds (Krishnakumar et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving benzaldehyde derivatives often lead to the formation of various products. For instance, homologation of benzaldehydes has been described, highlighting the versatility of these compounds in synthetic chemistry (Dabdoub et al., 2012). Additionally, studies on benzaldehyde oxime derivatives reveal their reactive properties, including NLO, NBO, MEP, and HOMO-LUMO analysis, which are crucial for understanding their chemical behavior (Jalaja et al., 2017).

Physical Properties Analysis

The physical properties of benzaldehyde derivatives, such as their crystalline structure and spectroscopic characteristics, have been extensively studied. The crystal structure of 2-methoxy-benzaldehyde, for example, demonstrates the presence of intra- and intermolecular C-H...O short contacts, which are indicative of the compound's solid-state behavior (Ribeiro-Claro et al., 2002).

Chemical Properties Analysis

Benzaldehyde derivatives exhibit a wide range of chemical properties, including reactivity towards various functional groups and participation in diverse chemical reactions. For instance, spectroscopic studies on specific benzaldehyde derivatives have provided insights into their reactive properties, supported by DFT calculations and molecular dynamics simulations (Jalaja et al., 2017).

科学研究应用

聚合物的合成和性质

与4-[2-(2-烯丙基苯氧基)乙氧基]苯甲醛相关的化合物的一种应用是苯并恶嗪聚合物的合成。刘等人(2014 年)的一项研究重点从邻烯丙基苯酚、4,4'-二氨基二苯醚和甲醛合成含烯丙基的双功能苯并恶嗪。该研究重点介绍了热聚合行为和所得聚苯并恶嗪,并指出了由于异构化过程导致的储能模量和热稳定性等聚合物性质的差异 (Liu et al., 2014)。

催化效率和反应机理

在催化领域,Bernini 等人(2005 年)的研究探索了在离子液体中使用过氧化氢/甲基三氧铼高效氧化羟基化和甲氧基化苯甲醛生成酚,展示了一种在短时间内产出大量产物的催化反应 (Bernini et al., 2005)。

酶促合成

Kühl 等人(2007 年)研究了使用苯甲醛裂解酶 (BAL) 的苯偶姻衍生物的酶促合成,重点介绍了具有高产率和对映选择性的 (R)-3,3'-二甲氧基苯偶姻和 (R)-3-甲氧基-2'-氯苯偶姻的最佳合成途径 (Kühl et al., 2007)。

氧化机理

Malik 等人(2016 年)深入研究了甲氧基苯甲醛(包括 4-甲氧基苯甲醛)在乙酸水溶液中由苯并咪唑鎓氟铬酸盐氧化时的氧化机理。该研究提供了对反应顺序的见解,并提出了一个基于观察到的动力学的机理 (Malik et al., 2016)。

合成方法

清水等人(2009 年)对稠合杂环化合物的合成研究提出了一种用炔烃氧化偶联取代的芳烃或杂芳烃羧酸的方法,展示了相关化合物在合成荧光杂环化合物中的多功能性 (Shimizu et al., 2009)。

属性

IUPAC Name |

4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-2-5-16-6-3-4-7-18(16)21-13-12-20-17-10-8-15(14-19)9-11-17/h2-4,6-11,14H,1,5,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANSUESKALTFCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OCCOC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

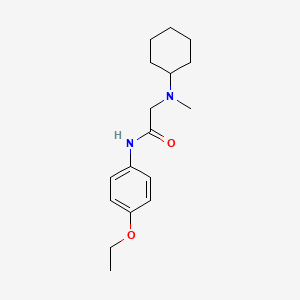

![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621402.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4621419.png)

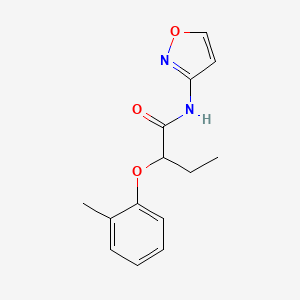

![2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol hydrochloride](/img/structure/B4621426.png)

![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4621450.png)

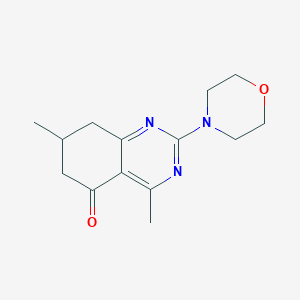

![1-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B4621457.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4621460.png)

![N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4621482.png)

![3-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4621492.png)

![2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4621500.png)